molecular formula C18H20ClNO2S B5852308 N-(5-chloro-2-methoxyphenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide

N-(5-chloro-2-methoxyphenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide

Cat. No. B5852308
M. Wt: 349.9 g/mol
InChI Key: DTGWPVZPSGMRQT-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide, also known as CMT-3, is a synthetic compound that belongs to the family of thiosemicarbazones. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

The exact mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide is not fully understood. However, it has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. This inhibition leads to a decrease in the production of deoxyribonucleotides, which are essential building blocks for DNA replication. Additionally, N-(5-chloro-2-methoxyphenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and physiological effects:
N-(5-chloro-2-methoxyphenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the activity of ribonucleotide reductase. In animal models of inflammation, it has been shown to reduce inflammation and inhibit the production of pro-inflammatory cytokines. Additionally, N-(5-chloro-2-methoxyphenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-chloro-2-methoxyphenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide in lab experiments is its potent anti-cancer activity. It has been shown to be effective against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, N-(5-chloro-2-methoxyphenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide has been shown to have low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent. However, one limitation of using N-(5-chloro-2-methoxyphenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide. One area of interest is its potential use as a therapeutic agent in cancer treatment. Further studies are needed to determine its effectiveness in vivo and to identify potential synergistic effects with other anti-cancer drugs. Additionally, N-(5-chloro-2-methoxyphenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide has shown promise in animal models of inflammation and neurodegenerative disorders, and further studies are needed to determine its potential therapeutic applications in these areas. Finally, research is needed to identify ways to improve the solubility and bioavailability of N-(5-chloro-2-methoxyphenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide, which could increase its effectiveness as a therapeutic agent.

Synthesis Methods

N-(5-chloro-2-methoxyphenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide can be synthesized using a multi-step process. The first step involves the reaction of 2-amino-5-chloro-2'-methoxybenzophenone with thiosemicarbazide to form N-(5-chloro-2-methoxyphenyl)-N'-[3,5-dimethylphenyl)thiocarbamoyl]thiourea. This compound is then treated with acetic anhydride to obtain the final product, N-(5-chloro-2-methoxyphenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide has been studied extensively for its potential therapeutic applications in various diseases. In cancer research, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been studied for its anti-inflammatory properties and has been shown to reduce inflammation in animal models of rheumatoid arthritis. Additionally, N-(5-chloro-2-methoxyphenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide has been investigated for its neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[(3,5-dimethylphenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2S/c1-12-6-13(2)8-14(7-12)10-23-11-18(21)20-16-9-15(19)4-5-17(16)22-3/h4-9H,10-11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGWPVZPSGMRQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CSCC(=O)NC2=C(C=CC(=C2)Cl)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-2-[(3,5-dimethylphenyl)methylsulfanyl]acetamide

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